3-Cyanopiperidine

Stereoselective synthesis Chiral resolution Asymmetric catalysis

3-Cyanopiperidine (piperidine-3-carbonitrile) is a chiral heterocyclic building block of the cyanopiperidine class, possessing a secondary amine within a six-membered ring and a nitrile at the 3-position. The nitrile group confers high synthetic versatility, enabling transformations such as hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or conversion to heterocycles including pyrazolopyrimidines and triazines.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 7492-88-8
Cat. No. B105180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanopiperidine
CAS7492-88-8
Synonyms3-Piperidinecarbonitrile;  Nipecotonitrile
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C#N
InChIInChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2
InChIKeyZGNXATVKGIJQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanopiperidine (CAS 7492-88-8) Procurement & Selection Baseline


3-Cyanopiperidine (piperidine-3-carbonitrile) is a chiral heterocyclic building block of the cyanopiperidine class, possessing a secondary amine within a six-membered ring and a nitrile at the 3-position . The nitrile group confers high synthetic versatility, enabling transformations such as hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or conversion to heterocycles including pyrazolopyrimidines and triazines . The stereocenter at the 3-position renders the molecule chiral, and both racemic and enantiomerically pure forms are commercially available as the free base and as protected intermediates (e.g., N-Boc, N-Cbz) . It is primarily procured as a key intermediate in medicinal chemistry, where it is incorporated into pharmacophores targeting Janus kinase (JAK)-associated diseases and aurora kinase inhibition [1].

Why 3-Cyanopiperidine Cannot Be Casually Substituted by 2- or 4-Cyanopiperidine


3-Cyanopiperidine occupies a distinct structural niche among cyanopiperidine isomers that cannot be interchanged with its 2- or 4-substituted analogs without altering molecular topology, stereochemical properties, and synthetic utility. The 3-position placement of the nitrile creates a chiral center at C3, enabling the use of this scaffold in stereoselective synthesis and chiral resolution strategies—a feature entirely absent in the achiral 4-cyanopiperidine [1]. The relative positioning of the basic amine nitrogen and the nitrile affects pKa and reactivity, with 3-cyanopiperidine exhibiting a predicted pKa of 8.37 ± 0.10 , which influences protonation state and handling in multi-step syntheses. Furthermore, the orthogonal reactivity patterns of the secondary amine (readily protected with Boc, Cbz, or Fmoc groups) and the nitrile (reducible or hydrolysable) at the meta-like 3-position provide a distinct vector for molecular elaboration that differs fundamentally from the alpha- (2-) or gamma- (4-) substitution patterns . Substituting 3-cyanopiperidine with 4-cyanopiperidine would eliminate chirality and alter the spatial orientation of the nitrile relative to the amine, potentially disrupting binding geometries in drug-target interactions or altering regiochemical outcomes in subsequent synthetic steps [2].

3-Cyanopiperidine: Quantitative Differentiation Evidence vs. Analogs


Chiral Center at C3 Enables Stereoselective Synthesis vs. Achiral 4-Cyanopiperidine

Unlike 4-cyanopiperidine, which is achiral, 3-cyanopiperidine contains a stereocenter at the C3 position, enabling the compound to exist as two enantiomers ((R)- and (S)-) that can be resolved or used in asymmetric syntheses . This chiral handle allows the molecule to serve as a chiral inducer or a chiral skeleton for catalyst development . 4-Cyanopiperidine lacks this stereocenter entirely, rendering it inapplicable for stereoselective applications requiring enantiopure intermediates.

Stereoselective synthesis Chiral resolution Asymmetric catalysis

Derivative Cytotoxicity: 3-Cyanopiperidine-Derived Compound 5e Shows 2-Fold Higher Activity vs. 5-FU in PC-3 Cells

Derivatives synthesized from the 3-cyanopiperidine scaffold have demonstrated potent cytotoxicity. Specifically, compound 5e (a 3-cyanopiperidine derivative) exhibited IC50 values significantly lower than the standard chemotherapeutic 5-fluorouracil (5-FU), showing twice the activity of 5-FU against PC-3 prostate cancer cells . Another derivative, compound 5c, showed IC50 values ranging from 27.2 to 52 µM across multiple cancer cell lines .

Anticancer Cytotoxicity PC-3 prostate cancer

Derivative Anticancer Activity: Compound 3n Shows Low Micromolar IC50 in Colorectal Cancer Cells

A 2-amino-3-cyanopyridine derivative (compound 3n) incorporating the 3-cyanopiperidine motif demonstrated significant anticancer activity, with IC50 values in the low micromolar range against multiple human colorectal cancer cell lines including HCT-116, RKO, and DLD-1 . Mechanistically, compound 3n inhibited STAT3 phosphorylation in a dose- and time-dependent manner, suppressing cancer cell migration and colony formation .

Colorectal cancer STAT3 inhibition HCT-116

Orthogonal Protection Compatibility: N-Boc and N-Cbz Derivatives Enable Multi-Step Synthesis

3-Cyanopiperidine is commercially available as N-Boc and N-Cbz protected derivatives, which are not directly available for all cyanopiperidine isomers at comparable purity grades [1]. The N-Boc derivative (CAS 91419-53-3) is a powder with a melting point of 60-65°C and is used as an intermediate for aurora kinase inhibitors [1]. The N-Cbz derivative (CAS 885069-22-7) provides selective deprotection under mild conditions, enabling orthogonal protection strategies in multi-step syntheses .

Orthogonal protection Solid-phase synthesis Medicinal chemistry

Differential Physicochemical Properties: 3- vs. 4-Cyanopiperidine Density and Basicity

The positional isomerism of the nitrile group on the piperidine ring leads to distinct physicochemical properties that affect handling and reactivity. 3-Cyanopiperidine exhibits a predicted density of 0.98 ± 0.1 g/cm³ and a predicted pKa of 8.37 ± 0.10 . In contrast, 4-cyanopiperidine has a reported density of 0.987 g/mL at 25°C and a predicted pKa of approximately 9.2 [1]. These differences in basicity (pKa) influence protonation state under physiological and synthetic conditions, while density variations affect solvent selection and extraction efficiency during workup.

Physicochemical characterization pKa Density

Single-Step Dehydration Synthesis: 3-Cyanopiperidine Accessible via Common Route with 4-Cyanopiperidine

Both 3-cyanopiperidine and 4-cyanopiperidine can be synthesized via dehydration of their respective piperidine carboxamide precursors using thionyl chloride in a single-step process [1][2]. The patent literature explicitly states that the process applies equally to 2-, 3-, or 4-piperidine carboxamide to produce the corresponding cyanopiperidine [1][2]. However, the reported yields for 4-cyanopiperidine in earlier processes were as low as 25% w/w (30% molar), necessitating improved methods to achieve 60-65% molar yield [1][3].

Synthesis Dehydration Piperidine carboxamide

3-Cyanopiperidine: Validated Research & Industrial Application Scenarios


JAK and Aurora Kinase Inhibitor Drug Discovery Programs

3-Cyanopiperidine serves as a critical intermediate in the synthesis of pyrazolopyrimidine-based Janus kinase (JAK) inhibitors for treating JAK-associated diseases, and as a precursor to aurora kinase inhibitors built on the imidazo-[1,2-a]-pyrazine core via its N-Boc protected derivative [1]. Procurement of 3-cyanopiperidine (and its N-Boc form) is essential for medicinal chemistry teams targeting these clinically validated kinase families, where the 3-position stereochemistry and nitrile reactivity are structurally required [1].

Oncology Lead Optimization Targeting STAT3 and Colorectal Cancer

Derivatives of 3-cyanopiperidine have demonstrated low micromolar IC50 values against human colorectal cancer cell lines (HCT-116, RKO, DLD-1) and exhibit STAT3 phosphorylation inhibition . Procurement of the 3-cyanopiperidine scaffold supports medicinal chemistry campaigns focused on colorectal cancer therapeutics, where the scaffold's demonstrated in vitro potency and defined mechanism of action (STAT3 pathway suppression) provide a validated starting point for structure-activity relationship (SAR) exploration .

Chiral Resolution and Stereoselective Synthesis Method Development

3-Cyanopiperidine's single stereocenter at C3 enables its use as a chiral inducer or chiral skeleton for catalyst development, with both (R)- and (S)-enantiomers commercially accessible . This chiral handle distinguishes it from achiral 4-cyanopiperidine, making it the preferred building block for asymmetric synthesis projects, enantioselective transformations, and studies requiring stereochemically defined piperidine intermediates .

Triazine and Heterocyclic Synthesis for Antiviral HCV Programs

3-Cyanopiperidine is utilized in the synthesis of triazines and related compounds that function as antiviral agents for treating Hepatitis C Virus (HCV) infection and HCV-associated disorders . Procurement of this compound enables access to specific triazine-containing chemotypes that are otherwise difficult to construct, supporting antiviral discovery efforts requiring nitrogen-rich heterocyclic frameworks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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